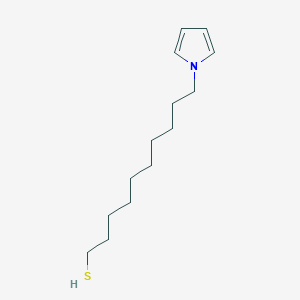

10-(1H-Pyrrol-1-yl)decane-1-thiol

Description

10-(1H-Pyrrol-1-yl)decane-1-thiol is a bifunctional organic compound featuring a decane backbone substituted with a thiol (-SH) group at the first carbon and a 1H-pyrrole moiety at the tenth carbon. The thiol group enables strong chemisorption to metal surfaces (e.g., gold or silver), making it suitable for fabricating self-assembled monolayers (SAMs) in nanotechnology and surface chemistry . The pyrrole group, a five-membered aromatic heterocycle with conjugated π-electrons, may impart electrochemical activity or facilitate polymerization, analogous to polypyrrole derivatives used in conductive coatings .

Properties

CAS No. |

213907-76-7 |

|---|---|

Molecular Formula |

C14H25NS |

Molecular Weight |

239.42 g/mol |

IUPAC Name |

10-pyrrol-1-yldecane-1-thiol |

InChI |

InChI=1S/C14H25NS/c16-14-10-6-4-2-1-3-5-7-11-15-12-8-9-13-15/h8-9,12-13,16H,1-7,10-11,14H2 |

InChI Key |

NDOQVDMKEMRQEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)CCCCCCCCCCS |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

In contrast, 10-(exo-5-norbornen-2-oxy)decane-1-thiol’s norbornenyl group supports ROMP, enabling polymer brush growth on surfaces .

Symmetry vs. Asymmetry :

- 1,10-Di(1H-pyrrol-1-yl)decane’s symmetric structure enhances polymer-fabric adhesion due to dual reactive sites, whereas the asymmetric design of this compound may optimize directional surface assembly .

Challenges and Limitations

- Synthetic Complexity : Introducing pyrrole at the terminal carbon requires multi-step synthesis compared to simpler thiols like 1-decanethiol.

- Oxidation Sensitivity : Thiol groups are prone to oxidation, necessitating inert handling conditions.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 10-(1H-Pyrrol-1-yl)decane-1-thiol, and how can reaction conditions be optimized?

- Methodological Answer :

- Ligand Exchange : A validated method involves substituting oleylamine ligands on gold nanoparticles (GNPs) with thiol-containing ligands. For example, oleylamine-GNPs treated with thiol ligands (e.g., HS-C10-TEDOT) undergo ligand exchange in organic solvents like THF, yielding functionalized GNPs .

- Grignard Reactions : Propynyl Grignard reagents (e.g., 1-propynylmagnesium bromide) can react with aldehydes to form intermediates, followed by thiolation steps. Optimize temperature (0°C to RT) and stoichiometry (1.1 equiv Grignard reagent) to achieve yields >84% .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via TLC or HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the pyrrole ring (δ 6.5–7.0 ppm for aromatic protons) and thiol group (δ 1.5–2.5 ppm for -SH). Use H-C HSQC to resolve overlapping signals .

- FT-IR : Identify S-H stretches (~2550 cm) and pyrrole C-N vibrations (~1450 cm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 269.18) and detects fragmentation patterns .

Q. How can researchers address common impurities or byproducts during synthesis?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to resolve isomeric byproducts (e.g., regioisomers of pyrrole substitution) .

- Oxidation Mitigation : Purge reaction vessels with inert gas (N/Ar) to prevent thiol oxidation to disulfides. Add antioxidants (e.g., BHT) during storage .

Advanced Research Questions

Q. How can ligand exchange efficiency be quantified for this compound in nanoparticle functionalization?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor plasmon resonance shifts (e.g., ~520 nm for GNPs) before and after ligand exchange to assess surface coverage .

- Thermogravimetric Analysis (TGA) : Measure weight loss (200–400°C) to estimate ligand density on GNPs. Compare with theoretical monolayer calculations .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected peaks in NMR or MS?

- Methodological Answer :

- 2D NMR : Use NOESY or ROESY to distinguish between structural isomers (e.g., 1H-pyrrol-1-yl vs. 1H-pyrrol-2-yl substitution) .

- Isotopic Labeling : Introduce S or N isotopes to track sulfur/nitrogen in ambiguous fragmentation pathways during MS analysis .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C with varying humidity (0–75% RH). Monitor degradation via HPLC every 7 days for 4 weeks. Use Arrhenius kinetics to predict shelf life .

Q. What role does the pyrrole-thiol moiety play in surface interactions for catalytic or sensing applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.